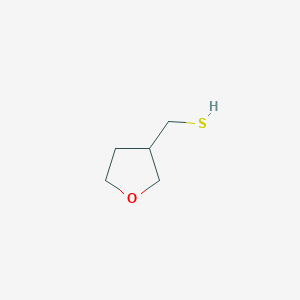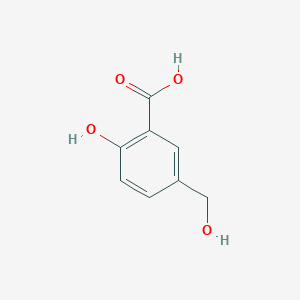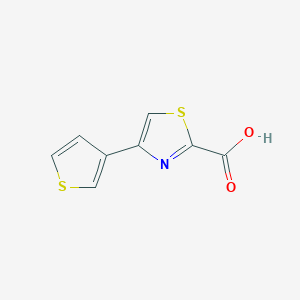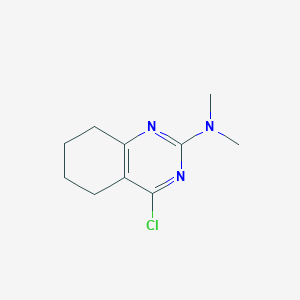
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Descripción general
Descripción
“4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is a chemical compound with the empirical formula C10H14ClN3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is 211.69 . The SMILES string representation of its structure is CN(C)c1nc(Cl)c2CCCCc2n1 . The InChI representation is 1S/C10H14ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H2,1-2H3 .
Physical And Chemical Properties Analysis
“4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is a solid substance . It has a molecular weight of 183.64 g/mol . It has a topological polar surface area of 51.8 Ų . It has a complexity of 164 .
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the most significant applications of derivatives related to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is in the field of cancer research. A study by Sirisoma et al. (2009) identified a compound from the quinazoline class as a potent apoptosis inducer and a promising anticancer candidate, showcasing excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009). Additionally, Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including compounds structurally related to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine, and evaluated them for cytotoxic effects on human breast tumor cell lines, highlighting the potential of 4-aminoquinoline as a prototype molecule for anticancer agent development (Zhang et al., 2007).
Antimalarial Activity
Beagley et al. (2002) reported on the synthesis of new ruthenocene–chloroquine analogues, including compounds structurally akin to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine. These compounds demonstrated high efficacy against both chloroquine-sensitive and resistant strains of the Plasmodium falciparum parasite in vitro, suggesting a potential pathway for developing new antimalarial agents (Beagley et al., 2002).
Organic Synthesis and Chemical Research
The chemical versatility of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine and its derivatives is also evident in organic synthesis and chemical research. Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines, demonstrating the potential for creating diverse chemical structures for further pharmacological study (Shen et al., 2010). Moreover, the study by Qu Qing-mei (2006) focused on synthesizing 2-chloro-4-amino-6,7-dimethoxyquinazoline, showcasing the methodological advancements in the synthesis of quinazoline derivatives for various applications (Qu Qing-mei, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJAHNHNEFHLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604647 | |
| Record name | 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
CAS RN |
71406-81-0 | |
| Record name | 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)
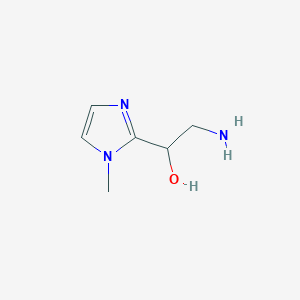
![[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1612154.png)
![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)
![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)
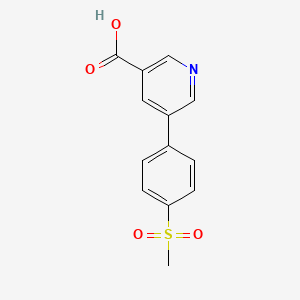
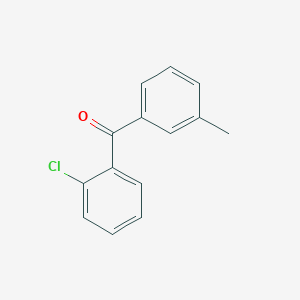

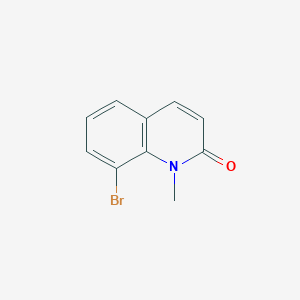
![2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid](/img/structure/B1612169.png)
